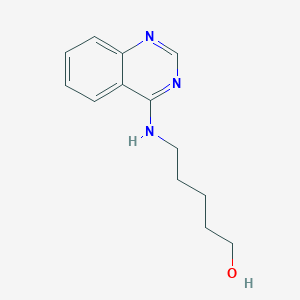
N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide, also known as CDMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide is not fully understood, but it is believed to work through multiple pathways. N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce cell death through apoptosis. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its cancer-fighting and neuroprotective effects, N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have anti-inflammatory and antioxidant effects. N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide has also been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One of the advantages of N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide for lab experiments is its relative ease of synthesis. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have low toxicity in animal studies. However, one limitation of N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide is its limited solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
There are numerous future directions for research on N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide. One area of interest is in further exploring its potential as a cancer treatment. Additionally, there is interest in investigating its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Further research is also needed to better understand its mechanism of action and to optimize its therapeutic potential.
合成法
N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide can be synthesized through a multistep process involving the reaction of 2-chloro-4,6-dimethylphenylamine with potassium thioacetate, followed by the reaction of the resulting intermediate with cyanomethyl chloride. The final product is obtained through the reaction of the intermediate with acetic anhydride.
科学的研究の応用
N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the most promising research has been in the areas of cancer treatment and neuroprotection. N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(cyanomethylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-8-5-9(2)12(10(13)6-8)15-11(16)7-17-4-3-14/h5-6H,4,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWBHRYZQKWGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSCC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-fluorophenyl)methylsulfanyl]-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole;hydrochloride](/img/structure/B7455938.png)
![(4Z)-2-(3-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455946.png)
![N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7455949.png)


![1-methyl-3-[[4-(4-methylphenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B7455976.png)

![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B7455982.png)


![1-(3,4-Dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7456003.png)
![2-(Oxolan-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7456010.png)
![Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate](/img/structure/B7456012.png)